N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-10-8-19(9-11-21-2)16-12-15(17-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQURJSHTXWCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=NC=NC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of Methoxyethyl Groups: The methoxyethyl groups can be attached to the nitrogen atoms through a nucleophilic substitution reaction using 2-methoxyethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This might include:
- Using high-purity starting materials.
- Employing efficient catalysts and solvents.
- Implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of N,N-bis(2-ethoxyethyl)-6-phenylpyrimidin-4-amine.
Scientific Research Applications
Medicinal Chemistry Applications
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine has been investigated for its anti-inflammatory properties. Research indicates that pyrimidine derivatives, including this compound, exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, studies have shown that certain pyrimidine derivatives can significantly reduce the production of prostaglandins, thereby alleviating inflammation . The compound's structure suggests it may be effective in treating conditions associated with chronic inflammation, such as arthritis and other autoimmune diseases.
Antitumor Activity
The compound is also being explored for its antitumor potential. It has been observed that pyrimidine derivatives can inhibit tumor growth by modulating immune responses and enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . This is particularly relevant in the context of cancers such as melanoma, lung cancer, and colorectal cancer, where modulation of the immune system can lead to improved therapeutic outcomes .
Polymer Science Applications
Recent advancements in polymer chemistry have highlighted the utility of this compound in developing thermoresponsive polymers. Research has demonstrated that copolymers synthesized from this compound exhibit unique thermoresponsive properties, making them suitable for applications in drug delivery systems where temperature sensitivity is advantageous . The ability to control the cloud point temperature through polymer modifications opens avenues for creating smart materials that respond to physiological changes.
Table 1: Properties of Thermoresponsive Polymers Derived from this compound
| Polymer Type | Cloud Point Temperature (°C) | Degree of Polymerization | Yield (%) |
|---|---|---|---|
| PMOEAm | 30 | 10 | 54.6 |
| PMOEAm-b-PDMAm | 35 | 15 | 47 |
| PMOEAm-s-PDMAm | 40 | 20 | 50 |
Biological Research Applications
In addition to its medicinal and polymer applications, this compound is being studied for its role in biological systems. The compound's interaction with various biological pathways makes it a candidate for further exploration in pharmacological studies. For example, its potential as an inhibitor of certain GTPases involved in tumor progression has been noted . This suggests a dual role where the compound could not only serve as a therapeutic agent but also as a tool for understanding cellular mechanisms underlying cancer biology.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The pyrimidine scaffold allows for extensive functionalization, which modulates physicochemical and biological properties. Key analogs and their substituent patterns are summarized in Table 1.
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns significantly affect molecular conformation and crystal packing:
- Intramolecular Bonds: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, an intramolecular N–H⋯N bond stabilizes a six-membered ring, dictating molecular conformation . The target compound’s methoxyethyl groups may participate in similar interactions.
- Intermolecular Bonds: Analogs like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form dimers via N–H⋯N and C–H⋯O bonds, creating R₂²(14) ring motifs . The target’s methoxyethyl groups could engage in weaker C–H⋯O interactions, altering crystal lattice stability.
Biological Activity
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine is a compound with significant biological activity, primarily explored for its potential therapeutic applications in various fields, including oncology and enzymatic inhibition. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Phenyl Group : Enhances aromaticity and interaction potential with biological targets.
- Methoxyethyl Substituents : Increase solubility and reactivity.
This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable subject for research.
The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various signaling pathways. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to alter their signaling functions.
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting cell cycle regulation and altering pro-apoptotic and anti-apoptotic protein levels. For instance, compounds structurally related to pyrimidines have shown significant antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further exploration .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to decreased enzyme activity. This property is particularly valuable in drug design aimed at treating diseases where enzyme dysregulation is a factor.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antitumor Activity : A study demonstrated that related pyrimidine derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antiproliferative effects .
- Enzyme Targeting : Research has shown that compounds similar to this compound can effectively inhibit farnesyltransferase, an important target in cancer therapy due to its role in cell signaling pathways related to tumor growth .
- Mechanistic Insights : Investigations into the mechanism of action revealed that such compounds could induce apoptosis through mitochondrial pathways, suggesting a dual mechanism involving both direct enzyme inhibition and modulation of cell survival pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-bis(2-ethoxyethyl)-6-phenylpyrimidin-4-amine | Ethoxyethyl groups instead of methoxyethyl | Similar enzyme inhibition potential |
| N,N-bis(2-methoxyethyl)-4-phenylpyrimidin-2-amine | Phenyl group at different position | Varying anticancer activity |
| N,N-bis(2-methoxyethyl)-6-methylpyrimidin-4-amine | Methyl group instead of phenyl | Reduced interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
